Tetracyclo[3.3.1.02,8.04,6]nonan-3-one Tetracyclo[3.3.1.02,8.04,6]nonan-3-one
Brand Name: Vulcanchem
CAS No.: 1903-34-0
VCID: VC21236711
InChI: InChI=1S/C9H10O/c10-9-7-3-1-4-6(8(4)9)2-5(3)7/h3-8H,1-2H2
SMILES: C1C2C3C2C(=O)C4C1C4C3
Molecular Formula: C9H10O
Molecular Weight: 134.17 g/mol

Tetracyclo[3.3.1.02,8.04,6]nonan-3-one

CAS No.: 1903-34-0

Cat. No.: VC21236711

Molecular Formula: C9H10O

Molecular Weight: 134.17 g/mol

* For research use only. Not for human or veterinary use.

Tetracyclo[3.3.1.02,8.04,6]nonan-3-one - 1903-34-0

Specification

CAS No. 1903-34-0
Molecular Formula C9H10O
Molecular Weight 134.17 g/mol
IUPAC Name tetracyclo[3.3.1.02,8.04,6]nonan-3-one
Standard InChI InChI=1S/C9H10O/c10-9-7-3-1-4-6(8(4)9)2-5(3)7/h3-8H,1-2H2
Standard InChI Key BRHVQDLSNQPYFG-UHFFFAOYSA-N
SMILES C1C2C3C2C(=O)C4C1C4C3
Canonical SMILES C1C2C3C2C(=O)C4C1C4C3

Introduction

Chemical Identity and Basic Properties

Tetracyclo[3.3.1.02,8.04,6]nonan-3-one is identified by its CAS number 1903-34-0 and is synonymously known as Triasteranone . Based on its IUPAC nomenclature, this compound has a molecular formula of C9H10O with a molecular weight of 134.17 g/mol. The compound possesses a complex polycyclic structure incorporating four rings as indicated by the "tetracyclo" prefix in its name.

PropertyValue
Chemical NameTetracyclo[3.3.1.02,8.04,6]nonan-3-one
Common SynonymTriasteranone
CAS Registry Number1903-34-0
Molecular FormulaC9H10O
Molecular Weight134.17 g/mol
Structural CategoryPolycyclic ketone

Structural Analysis and Nomenclature

The IUPAC name of this compound provides significant information about its structural arrangement. The nomenclature can be interpreted as follows:

  • "Tetracyclo" indicates a structure with four rings

  • The bracketed descriptor [3.3.1.02,8.04,6] defines the specific arrangement of these rings:

    • The first three numbers (3.3.1) indicate the number of carbon atoms in the main bridges

    • The superscripted numbers (02,8.04,6) specify additional bridges between positions 0-2, 0-4, and so on

  • "Nonan" refers to the 9-carbon framework

  • "3-one" denotes a ketone functional group at position 3

This nomenclature reveals a rigid three-dimensional structure with precisely defined spatial arrangements of the four interconnected rings. The carbonyl group at position 3 serves as the primary functional group for potential chemical modifications.

Chemical Reactivity

Though specific experimental data for this compound is limited in the available literature, general principles of organic chemistry suggest several potential reaction pathways based on its ketone functionality and polycyclic structure.

Ketone-Based Reactivity

As a ketone-containing compound, Tetracyclo[3.3.1.02,8.04,6]nonan-3-one would likely exhibit typical carbonyl reactivity patterns, though potentially modified by its unique structural constraints:

Reaction TypeExpected OutcomePotential Reagents
Nucleophilic AdditionFormation of tertiary alcoholsGrignard reagents, organolithium compounds
ReductionFormation of secondary alcoholsNaBH4, LiAlH4
Imine FormationSchiff base derivativesPrimary amines
EnolizationFormation of enolatesStrong bases (LDA, NaOH)
Wittig ReactionAlkene formationPhosphorus ylides

The rigid polycyclic framework would likely influence stereochemical outcomes of these reactions, potentially offering selective synthetic pathways that might be valuable in complex molecule synthesis.

Structural Considerations for Reactivity

The tetracyclic framework imposes several important constraints on reactivity:

  • Restricted approach trajectories for incoming reagents

  • Defined facial selectivity for additions to the carbonyl group

  • Limited conformational flexibility compared to simpler ketones

  • Potential for long-range electronic effects due to the rigid carbon framework

Analytical Characterization

For researchers working with Tetracyclo[3.3.1.02,8.04,6]nonan-3-one, several analytical approaches would be particularly informative:

Spectroscopic Analysis

Expected spectroscopic features would include:

TechniqueAnticipated Key Features
IR SpectroscopyStrong C=O stretching band (typically 1710-1725 cm⁻¹ for cyclic ketones)
¹H NMRComplex pattern of signals reflecting the rigid polycyclic framework
¹³C NMRDistinctive carbonyl carbon signal (typically 200-220 ppm) and aliphatic carbons
Mass SpectrometryMolecular ion at m/z 134 with characteristic fragmentation pattern

Computational Analysis

Computational chemistry approaches could provide valuable insights:

  • Geometry optimization to predict the most stable conformations

  • Calculation of spectroscopic properties to aid in interpretation of experimental data

  • Prediction of reactivity patterns and stereoselective preferences

Research Opportunities and Future Directions

The limited information available in the mainstream scientific literature suggests several promising research opportunities:

Fundamental Studies

  • Comprehensive physical and chemical characterization

  • Investigation of conformational preferences and strain energy

  • Detailed exploration of stereochemical outcomes in various reactions

Synthetic Methodology Development

  • Optimization of synthetic routes

  • Development of selective functionalization strategies

  • Creation of diverse derivatives for structure-activity relationship studies

Application-Focused Research

  • Evaluation of biological activities of derivatives

  • Assessment of potential as building blocks for materials

  • Exploration of catalytic applications

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